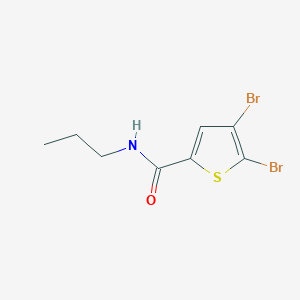
2-(4-Morpholin-4-ylsulfonylphenoxy)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Morpholin-4-ylsulfonylphenoxy)ethanamine, also known as A-317491, is a selective antagonist of the P2X3 and P2X2/3 receptors. These receptors are involved in the transmission of pain signals, and A-317491 has been shown to have potential therapeutic applications in the treatment of chronic pain conditions.
Mécanisme D'action
2-(4-Morpholin-4-ylsulfonylphenoxy)ethanamine acts as a selective antagonist of the P2X3 and P2X2/3 receptors, which are involved in the transmission of pain signals. By blocking these receptors, 2-(4-Morpholin-4-ylsulfonylphenoxy)ethanamine reduces the transmission of pain signals and thereby reduces pain.
Biochemical and Physiological Effects:
2-(4-Morpholin-4-ylsulfonylphenoxy)ethanamine has been shown to reduce pain in animal models of neuropathic pain, inflammatory pain, and visceral pain. It has also been shown to reduce bladder hyperactivity in animal models of bladder dysfunction. 2-(4-Morpholin-4-ylsulfonylphenoxy)ethanamine has been found to have a low toxicity profile, with no significant adverse effects observed in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 2-(4-Morpholin-4-ylsulfonylphenoxy)ethanamine in lab experiments is its selectivity for the P2X3 and P2X2/3 receptors, which allows for specific targeting of pain signaling pathways. However, the limitations of using 2-(4-Morpholin-4-ylsulfonylphenoxy)ethanamine include its relatively low potency and the need for high concentrations to achieve significant effects.
Orientations Futures
Future research on 2-(4-Morpholin-4-ylsulfonylphenoxy)ethanamine could focus on improving its potency and efficacy, as well as investigating its potential use in combination with other pain medications. Additionally, further studies could explore the potential use of 2-(4-Morpholin-4-ylsulfonylphenoxy)ethanamine in the treatment of other conditions beyond chronic pain, such as respiratory disorders and bladder dysfunction. Finally, research could investigate the long-term safety and efficacy of 2-(4-Morpholin-4-ylsulfonylphenoxy)ethanamine in human subjects.
Méthodes De Synthèse
The synthesis of 2-(4-Morpholin-4-ylsulfonylphenoxy)ethanamine involves several steps, including the reaction of 4-chlorobenzenesulfonyl chloride with morpholine to form 4-chlorobenzenesulfonylmorpholine, followed by the reaction of this compound with 2-(2-aminoethoxy)ethanol to form 2-(4-Morpholin-4-ylsulfonylphenoxy)ethanamine. The final product is obtained through purification by column chromatography.
Applications De Recherche Scientifique
2-(4-Morpholin-4-ylsulfonylphenoxy)ethanamine has been extensively studied for its potential therapeutic applications in the treatment of chronic pain conditions. It has been shown to be effective in reducing pain in animal models of neuropathic pain, inflammatory pain, and visceral pain. 2-(4-Morpholin-4-ylsulfonylphenoxy)ethanamine has also been investigated for its potential use in the treatment of other conditions, such as bladder dysfunction and respiratory disorders.
Propriétés
IUPAC Name |
2-(4-morpholin-4-ylsulfonylphenoxy)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4S/c13-5-8-18-11-1-3-12(4-2-11)19(15,16)14-6-9-17-10-7-14/h1-4H,5-10,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHNKPWZJVQBNQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)OCCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Morpholin-4-ylsulfonylphenoxy)ethanamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(4-Fluorophenyl)methylamino]benzenesulfonamide](/img/structure/B7468399.png)
![1'-propan-2-ylspiro[3H-chromene-2,4'-piperidine]-4-one](/img/structure/B7468400.png)
![[4-(4-Hydroxyphenyl)sulfonylphenyl] 2-oxo-2-phenylacetate](/img/structure/B7468410.png)

![1-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]-N-methylmethanamine](/img/structure/B7468422.png)
![1-[1-[(3-chlorophenyl)methyl]piperidin-4-yl]-N-methylmethanamine](/img/structure/B7468428.png)
![17-(3,4-Dimethoxyphenyl)-14-methyl-13-prop-2-enyl-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one](/img/structure/B7468434.png)
![2-[[4-amino-5-(naphthalen-1-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[4-[ethyl(propan-2-yl)amino]phenyl]acetamide](/img/structure/B7468455.png)
![4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-3H-phthalazine-1-carboxamide](/img/structure/B7468460.png)


![3-[[(4Z)-4-(benzenesulfonylimino)-1-oxonaphthalen-2-yl]amino]benzoic acid](/img/structure/B7468491.png)